molecular formula C7H3Cl2N3O2 B3223661 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1221723-95-0

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B3223661
CAS No.: 1221723-95-0
M. Wt: 232.02 g/mol
InChI Key: IDYNUTOANPAAMF-UHFFFAOYSA-N
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Description

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of chlorine atoms at the 6th and 8th positions, a triazole ring fused to a pyridine ring, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,8-dichloropyridine-3-carboxylic acid with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of chlorine atoms at specific positions and the combination of a triazole and pyridine ring make 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-3-1-4(9)5-10-11-6(7(13)14)12(5)2-3/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYNUTOANPAAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184464
Record name 6,8-Dichloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-95-0
Record name 6,8-Dichloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Reactant of Route 2
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Reactant of Route 3
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Reactant of Route 4
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Reactant of Route 5
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Reactant of Route 6
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

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